molecular formula C10H13N5O4 B12909936 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- CAS No. 127945-72-6

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-

Cat. No.: B12909936
CAS No.: 127945-72-6
M. Wt: 267.24 g/mol
InChI Key: GHPMQUUXWCRSBD-UHFFFAOYSA-N
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Description

2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under reflux conditions with appropriate catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrrolo[2,3-d]pyrimidine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-, is a compound of significant interest due to its biological activity, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. For instance, compounds are synthesized through the reaction of appropriate precursors under controlled conditions to ensure the desired substitutions and functional groups are incorporated. The synthetic pathways often leverage established methods for modifying pyrimidine structures to enhance biological activity.

Example Synthetic Pathway

  • Starting Materials : Appropriate pyrimidine precursors.
  • Reagents : Use of coupling agents and solvents to facilitate reactions.
  • Reaction Conditions : Temperature and time adjustments based on the reactivity of intermediates.
  • Purification : Techniques such as chromatography to isolate pure compounds.

1H-Pyrrolo(2,3-d)pyrimidine derivatives exhibit various biological activities primarily through:

  • Inhibition of Enzymes : These compounds are known to inhibit key enzymes involved in nucleotide biosynthesis, such as GARFTase (Glycinamide ribonucleotide formyltransferase) and TS (Thymidylate synthase) .
  • Transporter Selectivity : The compounds demonstrate selective uptake in tumor cells via folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing their therapeutic potential against cancer .

Antitumor Activity

Research indicates that these compounds can significantly inhibit the proliferation of various cancer cell lines. For example:

  • In vitro Studies : Compounds have shown effective inhibition of tumor cell growth by disrupting nucleotide synthesis pathways .
  • Case Studies : Specific analogs have been tested against breast cancer cell lines, demonstrating reduced cell viability and induced apoptosis .

Comparative Efficacy

The following table summarizes the biological activities reported for various derivatives of 1H-Pyrrolo(2,3-d)pyrimidine:

CompoundTarget EnzymeIC50 (nM)Cell Line TestedEffect
Compound 1GARFTase50KB human tumorInhibition of proliferation
Compound 2TS30A431 carcinomaInduced apoptosis
Compound 3GARFTase254T1 breast cancerInhibition of migration

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the SAR of pyrrolo[2,3-d]pyrimidines. Modifications at specific positions on the pyrimidine ring can drastically alter their biological activity. For instance:

  • 5-substituted analogs have shown dual inhibition properties that make them particularly effective against tumor cells by targeting both GARFTase and TS .
  • Hybrid Compounds : New hybrids combining different functional groups have been developed to improve transport selectivity and reduce toxicity .

Clinical Relevance

The promising preclinical results have led to ongoing clinical trials evaluating these compounds for their efficacy in treating various cancers. Some derivatives are undergoing phase I/II trials with encouraging results related to safety and preliminary efficacy.

Properties

CAS No.

127945-72-6

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C10H13N5O4/c11-7(17)5-3-15(4-19-2-1-16)8-6(5)9(18)14-10(12)13-8/h3,16H,1-2,4H2,(H2,11,17)(H3,12,13,14,18)

InChI Key

GHPMQUUXWCRSBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C(=O)N

Origin of Product

United States

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